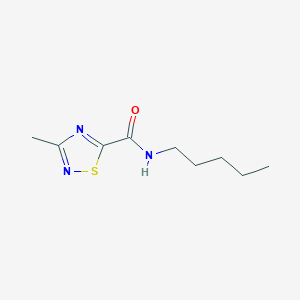

3-methyl-N-pentyl-1,2,4-thiadiazole-5-carboxamide

Description

3-Methyl-N-pentyl-1,2,4-thiadiazole-5-carboxamide is a heterocyclic compound featuring a 1,2,4-thiadiazole core substituted with a methyl group at position 3 and a pentyl carboxamide chain at position 3. The 1,2,4-thiadiazole scaffold is known for diverse biological activities, including antimicrobial and enzyme inhibitory properties, making this compound a candidate for pharmacological exploration.

Properties

IUPAC Name |

3-methyl-N-pentyl-1,2,4-thiadiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3OS/c1-3-4-5-6-10-8(13)9-11-7(2)12-14-9/h3-6H2,1-2H3,(H,10,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKNWOGCSASFVHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCNC(=O)C1=NC(=NS1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-pentyl-1,2,4-thiadiazole-5-carboxamide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 3-acetamidine with bromine, thiocyanate, and sodium methoxide to obtain the desired thiadiazole derivative . Another method includes the reaction of 3-acetamidine with sodium hypochlorite followed by thiocyanate . These reactions are usually carried out in an organic solvent such as ethanol or methanol, and the reaction conditions are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, green chemistry principles, such as the use of eco-friendly solvents and catalysts, can be applied to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-pentyl-1,2,4-thiadiazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The thiadiazole ring can undergo substitution reactions with nucleophiles or electrophiles, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.

Substitution: Nucleophiles (e.g., amines, thiols), electrophiles (e.g., alkyl halides); reactions are conducted in polar or non-polar solvents depending on the reagents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized thiadiazole derivatives .

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties

Research indicates that 3-methyl-N-pentyl-1,2,4-thiadiazole-5-carboxamide exhibits significant anticancer activity. Its structural composition allows it to interact with biological targets involved in cancer progression. Studies have demonstrated that similar thiadiazole derivatives can inhibit tumor growth and induce apoptosis in cancer cells through mechanisms such as tubulin interaction and kinase inhibition.

Antimicrobial Activity

Thiadiazole derivatives are well-known for their antimicrobial properties. This compound has shown potential against various pathogens. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria . The minimal inhibitory concentration (MIC) values recorded indicate a broad-spectrum antimicrobial activity, making it a candidate for further exploration in pharmaceutical applications.

Anti-inflammatory Effects

The compound's ability to modulate inflammatory responses is another area of interest. Thiadiazoles have been reported to possess anti-inflammatory properties that could be beneficial in treating conditions characterized by excessive inflammation .

Agricultural Applications

Pesticidal Activity

Research has explored the use of thiadiazole derivatives, including this compound, in controlling agricultural pests and diseases. Its efficacy as a fungicide and herbicide has been documented, suggesting potential applications in crop protection . The ability to inhibit specific biochemical pathways in pests can lead to effective pest management strategies.

Material Science

Synthesis and Functionalization

The synthesis of this compound typically involves several steps that may include green chemistry principles to minimize environmental impact. Techniques such as continuous flow reactors are employed for large-scale production. The compound's unique structure allows for functionalization that can enhance its properties for use in materials science.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 3-methyl-N-pentyl-1,2,4-thiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may bind to DNA and interfere with the replication process, leading to cell death in microbial organisms . Additionally, it can inhibit specific enzymes or proteins involved in disease pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The following table summarizes key structural and molecular differences between 3-methyl-N-pentyl-1,2,4-thiadiazole-5-carboxamide and its analogs:

*Estimated based on structural similarity.

Key Observations:

- Lipophilicity: The pentyl chain in the target compound provides intermediate lipophilicity compared to the polar morpholinoethyl group () and the aromatic benzyl group (). Cyclopentyl () and pyrrolidinylbutyl () substituents may alter metabolic stability due to steric or electronic effects.

- Solubility: Morpholinoethyl and pyrrolidinylbutyl analogs likely exhibit improved aqueous solubility due to tertiary amine groups, which facilitate hydrogen bonding .

- Bioactivity : The (2-methoxyphenyl)methyl group () could enhance receptor binding via aromatic stacking, whereas the thiadiazole core common to all compounds may contribute to enzyme inhibition.

Biological Activity

3-Methyl-N-pentyl-1,2,4-thiadiazole-5-carboxamide is a synthetic compound belonging to the thiadiazole class, which has garnered attention for its diverse biological activities. Thiadiazoles are known for their potential in medicinal chemistry, particularly due to their anticancer, anti-inflammatory, and antimicrobial properties. This article reviews the biological activity of this compound based on various studies and findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C₈H₁₄N₂O₂S

- Molecular Weight : 186.28 g/mol

The presence of the thiadiazole ring contributes significantly to its biological activity.

Biological Activity Overview

Research indicates that thiadiazole derivatives exhibit a range of biological activities. The specific activities of this compound include:

- Anticancer Activity : Several studies have demonstrated that thiadiazole derivatives can inhibit the growth of various cancer cell lines. For instance, compounds similar to this compound have shown significant cytotoxic effects against breast (MCF-7) and lung (A549) cancer cell lines with IC₅₀ values in the low micromolar range .

- Mechanism of Action : The anticancer effects are often attributed to the inhibition of key signaling pathways such as STAT3 and CDK9. These pathways are crucial for cell proliferation and survival. Inhibition leads to increased apoptosis and reduced cell viability in cancerous cells .

Case Study 1: Anticancer Activity

A study evaluated the effects of various thiadiazole derivatives on LoVo and MCF-7 cancer cell lines. The results indicated that derivatives similar to this compound significantly reduced cell viability at concentrations as low as 200 μM after 24 hours of treatment. The study highlighted that these compounds induce apoptosis through mechanisms involving the inhibition of cyclin-dependent kinases .

Case Study 2: Cytotoxic Properties

In another investigation focusing on cytotoxic properties, a series of thiadiazole derivatives were tested against multiple cancer cell lines including SK-MEL-2 and T47D. The study found that certain derivatives exhibited IC₅₀ values as low as 0.28 μg/mL against MCF-7 cells, showcasing the potential effectiveness of thiadiazoles in cancer therapy .

Data Table: Biological Activities of Thiadiazole Derivatives

| Compound Name | Cell Line Tested | IC₅₀ (μg/mL) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 | ~200 | Inhibition of STAT3 and CDK9 |

| Compound A (similar structure) | A549 | 0.52 | Induction of apoptosis |

| Compound B (related derivative) | SK-MEL-2 | 4.27 | Inhibition of tubulin polymerization |

| Compound C (another thiadiazole) | HT-29 | 0.913 | Cell cycle arrest |

Q & A

Q. How should stability issues in biological assays (e.g., solubility, degradation) be mitigated?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.